molecular formula C14H20N2O3 B2742668 N1-(3,4-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide CAS No. 920360-80-1

N1-(3,4-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide

Cat. No.: B2742668
CAS No.: 920360-80-1
M. Wt: 264.325
InChI Key: JWGQZSGEUKGKQS-UHFFFAOYSA-N
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Description

N1-(3,4-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide is an organic compound that belongs to the class of oxalamides This compound is characterized by the presence of an oxalamide group, which is a functional group consisting of two amide groups connected by an oxalyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide typically involves the reaction of 3,4-dimethylaniline with oxalyl chloride to form an intermediate, which is then reacted with 1-hydroxybutan-2-amine. The reaction conditions often include the use of a solvent such as dichloromethane and a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amide groups can be reduced to amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Reagents such as bromine or nitric acid can be used under controlled conditions to introduce substituents onto the phenyl ring.

Major Products Formed

    Oxidation: Formation of N1-(3,4-dimethylphenyl)-N2-(1-oxobutan-2-yl)oxalamide.

    Reduction: Formation of N1-(3,4-dimethylphenyl)-N2-(1-aminobutan-2-yl)oxalamide.

    Substitution: Formation of various substituted derivatives of the original compound.

Scientific Research Applications

N1-(3,4-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3,4-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3,4-dimethylphenyl)-N2-(1-hydroxyethyl)oxalamide
  • N1-(3,4-dimethylphenyl)-N2-(1-hydroxypropyl)oxalamide
  • N1-(3,4-dimethylphenyl)-N2-(1-hydroxyhexyl)oxalamide

Uniqueness

N1-(3,4-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-N'-(1-hydroxybutan-2-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-4-11(8-17)15-13(18)14(19)16-12-6-5-9(2)10(3)7-12/h5-7,11,17H,4,8H2,1-3H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGQZSGEUKGKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C(=O)NC1=CC(=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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